Analytical labs require pure Aristolochic Acid II to calibrate LC-MS/MS systems and avoid false positives from AA-I contamination. This reference standard:
Ideal for environmental monitoring, food safety, and toxicology studies.
Aristolochic Acid II (AA-II, CAS 475-80-9) is a highly regulated, naturally occurring nitrophenanthrene carboxylic acid primarily procured as a high-purity analytical reference standard and toxicological probe. Found alongside Aristolochic Acid I (AA-I) in Aristolochia and Asarum plant species, AA-II is distinguished structurally by the absence of the 8-methoxy group characteristic of AA-I [1]. In procurement contexts—particularly for environmental monitoring, food safety, and herbal medicine quality control—pure AA-II is strictly required to calibrate LC-MS/MS and HPLC instruments. Furthermore, it serves as an indispensable baseline material for mechanistic toxicology, allowing researchers to isolate the specific pharmacokinetic, absorptive, and DNA-adduct-forming properties of the demethoxylated analog without the confounding synergistic effects present in crude botanical extracts [2].
Substituting AA-II with the more abundant AA-I or crude aristolochic acid mixtures fundamentally compromises both analytical quantification and toxicological modeling. In mass spectrometry workflows, AA-I and AA-II exhibit distinct mass-to-charge (m/z) ratios and fragmentation pathways; using a crude mixture or the wrong analog prevents the establishment of accurate calibration curves and limits of detection [1]. Biologically, AA-II demonstrates approximately three-fold lower cellular absorptivity than AA-I and interacts differently with key bioactivation enzymes[2]. Consequently, substituting AA-II with AA-I in cell-based or in vivo assays will artificially inflate cytotoxicity and skew the resulting DNA adduct profiles, rendering comparative mechanistic data invalid.
In regulatory and environmental monitoring workflows, Aristolochic Acid II must be accurately quantified alongside its methoxylated analog, Aristolochic Acid I. Under positive electrospray ionization (ESI) LC-MS/MS, AA-II is identified using the precursor [M+NH4]+ m/z 329 or its nitroreduction product Aristolactam II (AL-II) at m/z 264 → 179. In contrast, AA-I utilizes precursor m/z 359 or AL-I at m/z 294 → 279[1]. This distinct mass transition profile prevents cross-talk and false positives during trace analysis.
| Evidence Dimension | Multiple Reaction Monitoring (MRM) Precursor and Product Ions |
| Target Compound Data | AA-II / AL-II: m/z 329; m/z 264 → 179 |
| Comparator Or Baseline | AA-I / AL-I: m/z 359; m/z 294 → 279 |
| Quantified Difference | 30 Da mass shift due to the absence of the 8-methoxy group |
| Conditions | Positive ESI LC-MS/MS of environmental or herbal extracts |
Procuring pure AA-II as a reference standard is mandatory for calibrating mass spectrometers to ensure regulatory compliance and exact quantification without analog interference.
Toxicological modeling requires precise pharmacokinetic baselines. Studies utilizing cultured human cells and gut sac models demonstrate that AA-II exhibits significantly lower intestinal absorptivity and cellular uptake compared to AA-I. Specifically, AA-I demonstrates approximately three times greater cellular uptake than AA-II (p < 0.001) [1]. This absorptive disparity fundamentally alters the systemic exposure profile of the compound.
| Evidence Dimension | Cellular Uptake / Intestinal Absorptivity |
| Target Compound Data | Baseline uptake (1x) |
| Comparator Or Baseline | ~3-fold higher cellular uptake for AA-I (p < 0.001) |
| Quantified Difference | 66% reduction in cellular absorptivity for AA-II relative to AA-I |
| Conditions | Cultured human cells and in vitro gut sac exposure models |
Using pure AA-II is critical for researchers modeling exact dosing and exposure risks, as substituting it with AA-I would artificially inflate the assumed systemic absorption.
In genotoxicity assays, AA-II forms a distinct profile of DNA adducts compared to AA-I. Following metabolic activation, AA-II specifically generates 7-(deoxyadenosin-N6-yl)-aristolactam II (dA-AAII) and 7-(deoxyguanosin-N2-yl)-aristolactam II (dG-AAII) adducts. Conversely, AA-I generates dA-AAI and dG-AAI adducts[REFS-1, REFS-2]. The ability to map these specific adducts is essential for tracing the exact molecular etiology of Aristolochic Acid Nephropathy (AAN).
| Evidence Dimension | DNA Adduct Species |
| Target Compound Data | dA-AAII and dG-AAII |
| Comparator Or Baseline | dA-AAI and dG-AAI |
| Quantified Difference | Structurally distinct aristolactam-DNA binding profiles |
| Conditions | In vivo tissue analysis (liver/kidney) via 32P-postlabeling or LC-MS/MS |
Procuring AA-II enables the generation of exact dA-AAII analytical standards, which are required to map the specific mutagenic footprint in exposed tissues.
The bioactivation of aristolochic acids to their reactive aristolactam intermediates is heavily dependent on NAD(P)H:quinone oxidoreductase 1 (NQO1). In vitro assays indicate that NQO1 reduces AA-I much more efficiently than AA-II, leading to higher baseline genotoxicity for AA-I in most enzymatic systems. For high adduct yield, AA-II often requires specific peroxidases or chemical reduction (e.g., zinc), where it can achieve relative adduct labeling values up to 4 in 10^3 [1].
| Evidence Dimension | Reductive Activation Efficiency |
| Target Compound Data | Lower NQO1 affinity; reliant on alternative peroxidases/chemical reduction |
| Comparator Or Baseline | Highly efficient nitroreduction by NQO1 |
| Quantified Difference | Differential enzyme specificity dictating the rate of toxic aristolactam formation |
| Conditions | In vitro enzymatic reduction assays (NQO1, lactoperoxidase, zinc) |
Toxicologists screening metabolic inhibitors must use pure AA-II to isolate alternative bioactivation pathways from the NQO1-dominant pathway utilized by AA-I.
As global health authorities strictly regulate Aristolochic Acid contamination, analytical laboratories must procure pure AA-II to calibrate LC-MS/MS instruments. Utilizing the specific m/z 329 to 268 transition ensures accurate limit-of-detection (LOD) establishment and prevents false positives from AA-I or other matrix interferences[1].
In regions affected by Balkan Endemic Nephropathy, AA-II is utilized as a reference standard to track the uptake and translocation of nitrophenanthrene carboxylic acids from contaminated soil into edible crops like wheat and lettuce [REFS-1, REFS-2].
Toxicologists procure AA-II to isolate its specific dA-AAII adduct formation and to study the synergistic effects of co-exposure. By comparing pure AA-II against AA-I, researchers can map how the demethoxylated structure alters NQO1-mediated bioactivation and overall renal toxicity [3].
Acute Toxic;Health Hazard